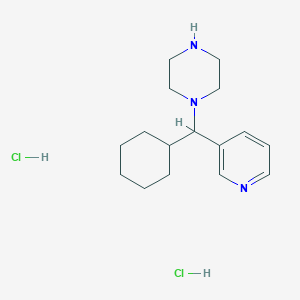

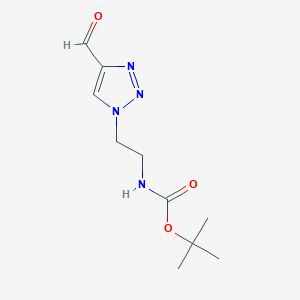

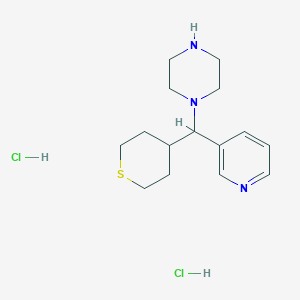

![molecular formula C14H28N2O B1481363 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine CAS No. 2097994-84-6](/img/structure/B1481363.png)

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Vue d'ensemble

Description

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine (EMAN) is a synthetic organic compound with a variety of uses in both scientific research and industry. It is a cyclic amine that has been used in a variety of laboratory experiments for its unique properties and potential applications.

Applications De Recherche Scientifique

Anticancer Chemotherapeutics

The bicyclo[3.3.1]nonane moiety, a core structure in this compound, is prevalent in many biologically active natural products. Its derivatives, including those with the azaspiro[4.4]nonan-2-yl structure, are being explored for their potential as anticancer agents. These compounds are investigated for their ability to interact with specific biological targets that are crucial in the proliferation of cancer cells .

Asymmetric Catalysis

Compounds with the azaspiro[4.4]nonan-2-yl moiety are attractive for use in asymmetric catalysis. Their unique three-dimensional structure can induce chirality in the resulting products, which is highly valuable in the synthesis of enantiomerically pure pharmaceuticals .

Ion Receptors

The structural complexity and the presence of nitrogen in the azaspiro[4.4]nonan-2-yl ring system make it suitable for forming complexes with ions. This application is significant in the development of sensors and in the separation of specific ions from mixtures .

Metallocycles Formation

The nitrogen atom in the azaspiro[4.4]nonan-2-yl structure can act as a coordination site for metals, leading to the formation of metallocycles. These structures are important in materials science and catalysis, where the metal’s properties can be harnessed for various reactions .

Molecular Tweezers

The unique shape of the azaspiro[4.4]nonan-2-yl framework allows it to function as molecular tweezers. This application is crucial in molecular recognition processes, where the compound can selectively bind to other molecules, such as in drug delivery systems .

Organometallics and Nanoconjugates

Research is being conducted on the use of azaspiro[4.4]nonan-2-yl derivatives in organometallic chemistry. These compounds can form stable complexes with metals, which are then used as catalysts or in electronic devices at the nanoscale .

Neuropharmacology

Given the structural similarity to known neuroactive compounds, derivatives of azaspiro[4.4]nonan-2-yl are being studied for their potential effects on the central nervous system. They may act on various neurotransmitter receptors, influencing processes like mood regulation and pain perception .

Drug Design and Optimization

The azaspiro[4.4]nonan-2-yl moiety can be used as a scaffold in drug design. Its modifiable structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, leading to the development of drugs with improved efficacy and reduced side effects .

Mécanisme D'action

Target of Action

The compound belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are often involved in protein synthesis and can act on a variety of targets in the body, including receptors and enzymes.

Mode of Action

The exact mode of action would depend on the specific target of the compound. Generally, amines can act as neurotransmitters, influencing the transmission of signals in the nervous system .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, enzymes, and other key molecules .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Amines can have a wide range of effects, from influencing cell growth and differentiation to modulating immune responses .

Propriétés

IUPAC Name |

3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTLJRUTTWFAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCCC2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

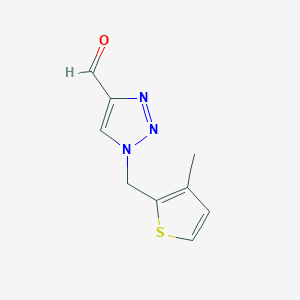

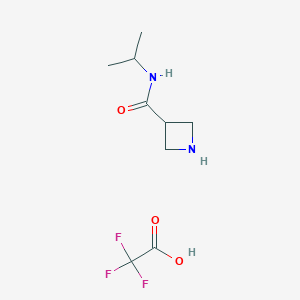

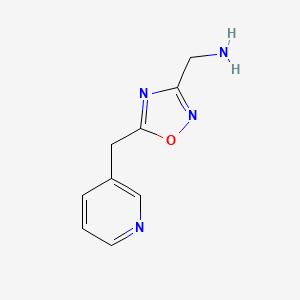

![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)

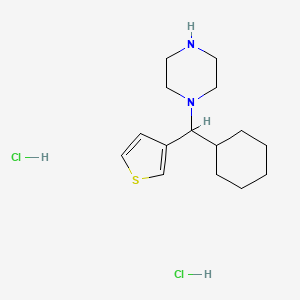

![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)